molecular formula C14H7F3INO B1386248 4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile CAS No. 1097084-96-2

4-(4-Iodophenoxy)-2-trifluoromethylbenzonitrile

Cat. No. B1386248
M. Wt: 389.11 g/mol
InChI Key: LOPQFLLUPLJTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133131B2

Procedure details

4-(4-Iodophenoxy)-2-trifluoromethyl benzonitrile (20 g, 51.4 mmol) was treated with bis-pinacol boronate (13 g, 51.4 mmol, NetChem), KOAc (10 g, 102.8 mmol), and PdCl2dppf*CH2Cl2 (2.1 g, 2.57 mmol) in 50 mL dioxane at 100° C. for 20 hours. The reaction mixture was diluted with 500 mL water and extracted with 2×300 mL EtOAc. The combined organic layers were washed with 250 mL brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was chromatographed on silica using a gradient of EtOAc (20% max) in hexane as the eluent to give 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-(trifluoromethyl)benzonitrile (11.45 g, 57%). 1H NMR (400 MHz, CDCl3): 7.93-7.86 (2 H, m), 7.79-7.71 (1 H, m), 7.36-7.32 (1 H, m), 7.17-7.12 (1 H, m), 7.10-7.04 (2 H, m), 1.38-1.34 (12 H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:20]=[CH:19][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=2)=[CH:4][CH:3]=1.[BH:21]([OH:23])[OH:22].O[C:25]([C:28](O)([CH3:30])[CH3:29])([CH3:27])[CH3:26].OC(C(O)(C)C)(C)C.CC([O-])=O.[K+]>O1CCOCC1.O>[CH3:26][C:25]1([CH3:27])[C:28]([CH3:30])([CH3:29])[O:23][B:21]([C:2]2[CH:20]=[CH:19][C:5]([O:6][C:7]3[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=3)=[CH:4][CH:3]=2)[O:22]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC1=CC=C(OC2=CC(=C(C#N)C=C2)C(F)(F)F)C=C1
Name
Quantity
13 g
Type
reactant
Smiles
B(O)O.OC(C)(C)C(C)(C)O.OC(C)(C)C(C)(C)O
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
PdCl2dppf
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 2×300 mL EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with 250 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica using a gradient of EtOAc (20% max) in hexane as the eluent

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(OC2=CC(=C(C#N)C=C2)C(F)(F)F)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.45 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.